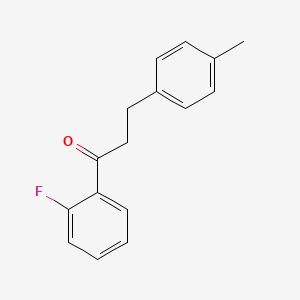

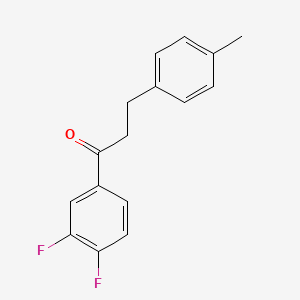

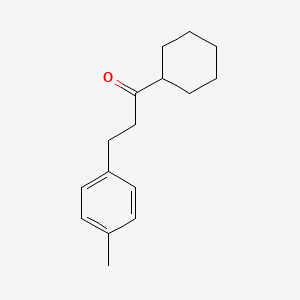

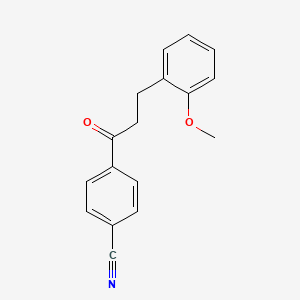

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone involves various chemical reactions, starting with basic reactants and leading to complex molecules with specific functional groups. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of hydrazonate and amine precursors in the formation of triazole derivatives . Similarly, the synthesis of 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was performed through an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate, showcasing the use of diazonium compounds in azo-coupling to introduce azo groups into the phenolic structure .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic and analytical techniques. X-ray crystallography was employed to determine the crystal structure of the synthesized compounds, revealing details such as the conformation of rings and the presence of intramolecular hydrogen bonds . Additionally, density functional theory (DFT) calculations were used to predict the molecular geometry and vibrational frequencies, which showed good agreement with experimental values . These analyses provide a comprehensive understanding of the molecular structure and confirm the successful synthesis of the target compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regiospecific, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The azo-coupling reaction used to synthesize 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol is another example of a specific chemical transformation, leading to the introduction of an azo group into the phenolic compound . These reactions are crucial for the formation of the desired molecular structures with precise functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For example, the nonlinear optical properties of the triazole derivative were predicted to be greater than those of urea, indicating potential applications in optical materials . The crystal packing and hydrogen bonding patterns observed in the X-ray crystallography studies also contribute to the physical properties of the compounds, such as their solid-state stability and melting points . These properties are essential for understanding the behavior of the compounds in various environments and for their potential applications in different fields.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Synthesis of Related Compounds : Research has focused on the synthesis of compounds related to 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involved reactions that could have parallels in the synthesis of the target compound (Pimenova et al., 2003).

Medical and Pharmacological Applications

- Inflammation and Pain Treatment : Derivatives of compounds similar to 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, such as 5-alkyl-2,3-diarylthiophenes, have shown potential in treating inflammation and pain (Sikora, 2000).

- Antioxidant Properties and DNA Protection : Studies on licochalcones, which are chemically related, demonstrated the influence of phenolic hydroxyl groups on antioxidant capacities and the ability to inhibit radical-induced oxidation of DNA (He, Li, & Liu, 2012).

Photodynamic Therapy in Cancer Treatment

- Photosensitizer Development : Research on zinc phthalocyanine derivatives, with structural similarities to 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, suggests potential applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Analysis and Identification

- Spectrophotometric Determination : A study on a related compound, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, demonstrated its application in the selective spectrophotometric determination of trace amounts of nickel in various samples (Izquierdo & Carrasco, 1984).

Structural Analysis and Molecular Design

- Crystallography and Molecular Structure : Research on NH-pyrazoles with structural elements similar to 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone provided insights into the structures and tautomerism of these compounds, which could be relevant for understanding the structure of the target compound (Cornago et al., 2009).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propriétés

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBCLMOZBVDNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644278 | |

| Record name | 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898775-90-1 | |

| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.